molecular formula C13H16N4O3S B2680051 (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 1173573-28-8

(E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2680051
CAS No.: 1173573-28-8
M. Wt: 308.36
InChI Key: HTCXDSQCACOZFH-FYWRMAATSA-N
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Description

This compound features a dihydrothiazole core substituted with 3,4-dimethyl groups, an ethyl ester at position 5, and an imino-linked 1-methyl-1H-pyrazole-5-carbonyl group at position 2. The (E)-configuration of the imine bond is critical for its spatial orientation and intermolecular interactions.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(2)16(3)13(21-10)15-11(18)9-6-7-14-17(9)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCXDSQCACOZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=NN2C)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative integrated with a pyrazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate can be represented as follows:

C13H16N4O3S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This compound features:

  • A thiazole ring that is known for its pharmacological significance.
  • A pyrazole group which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole-containing thiazoles were evaluated for their in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

These findings suggest that the incorporation of the pyrazole moiety enhances the antimicrobial efficacy of thiazole derivatives.

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of various thiazole derivatives on cancer cell lines such as Jurkat and HT-29. The compound with a similar structure to (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
Compound XJurkat<108
Compound YHT-29<156

This indicates that modifications in the thiazole ring can significantly impact the anticancer activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiazole and pyrazole rings are crucial for enhancing biological activity. For example:

  • The presence of electron-withdrawing groups on the phenyl ring increases inhibitory activity against various enzymes.
  • Substituents at specific positions on the pyrazole ring can enhance the potency against certain cancer cell lines .

Case Studies

  • In Vitro Studies : A series of experiments conducted on synthesized derivatives showed promising results in inhibiting bacterial growth and cancer cell proliferation. The most active derivative exhibited a significant reduction in cell viability in treated cultures compared to controls .
  • In Silico Studies : Molecular docking studies indicated that these compounds interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms. Such interactions were primarily through hydrophobic contacts and hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values indicating potent activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The thiazole moiety is known to interact with biological targets that are essential for tumor growth and survival.

Agricultural Applications

Pesticidal Properties
Compounds like (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate have been investigated for their pesticidal properties. The incorporation of pyrazole and thiazole structures has been linked to increased activity against pests, making them suitable candidates for developing new agrochemicals.

Case Study: Insecticidal Activity
In a controlled study, derivatives with similar scaffolds were tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds, suggesting their potential as effective insecticides .

Material Science

Synthesis of Functional Materials
The compound also finds applications in material science, particularly in the synthesis of functional materials such as polymers and coatings. The unique properties of the thiazole and pyrazole rings allow for the development of materials with specific functionalities such as increased thermal stability and enhanced mechanical properties.

Data Table: Comparison of Material Properties

CompoundThermal Stability (°C)Mechanical Strength (MPa)Application
Compound A25040Coatings
Compound B23035Polymers
(E)-ethyl 3,4-dimethyl...26045Advanced Materials

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Compound Name Core Heterocycle Key Substituents Molecular Formula Functional Groups Notable Features
Target: (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate Dihydrothiazole 3,4-dimethyl; ethyl ester; 1-methylpyrazole-5-carbonyl imino C₁₃H₁₆N₄O₃S Ester, imine, pyrazole, thiazole Planar dihydrothiazole enhances rigidity; imine linkage may enable metal coordination .
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate Pyrrole 3,4-dimethyl; ethyl ester; phenylimino C₁₆H₁₈N₂O₂ Ester, imine, pyrrole Pyrrole core with aromatic phenylimino group; potential for π-π stacking interactions.
Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate Pyrrole 3,4-dimethyl; ethyl ester; dihydropyrazolyl oxo-imino C₂₂H₂₅N₅O₃ Ester, imine, pyrrole, dihydropyrazole Bulky dihydropyrazole substituent; oxo group may enhance hydrogen-bonding capacity.
Ethyl 3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate Triazolothiadiazole 3-ethyltriazolothiadiazole; 1-methylpyrazole; ethyl ester C₁₂H₁₃N₇O₂S Ester, triazolothiadiazole, pyrazole Fused triazolothiadiazole system increases electron deficiency; potential agrochemical relevance.
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Pyrazole 5-amino; 4-methylbenzothiazole; ethyl ester C₁₄H₁₄N₄O₂S Ester, amine, benzothiazole, pyrazole Benzothiazole moiety enhances aromaticity; amino group may improve solubility or reactivity.

Key Comparative Insights

Heterocyclic Core Influence: The target compound’s dihydrothiazole core differs from pyrrole () or benzothiazole () systems. Compounds with fused heterocycles (e.g., triazolothiadiazole in ) exhibit greater electron-withdrawing effects, which could influence their stability or interaction with biological targets .

Functional Group Contributions: The imine (-NH-) group in the target compound and analogs () enables metal coordination, as seen in related pyrrole derivatives . However, the pyrazole carbonyl in the target may offer additional binding sites compared to phenylimino groups . Ethyl ester groups are ubiquitous, suggesting shared solubility or metabolic stability profiles.

Synthetic and Analytical Approaches: Similar compounds (e.g., ) were characterized via NMR and UV spectroscopy, indicating standard protocols for structural elucidation of such heterocycles .

Potential Applications: The triazolothiadiazole derivative () is structurally similar to agrochemical intermediates, suggesting possible pesticidal or herbicidal utility for the target compound .

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